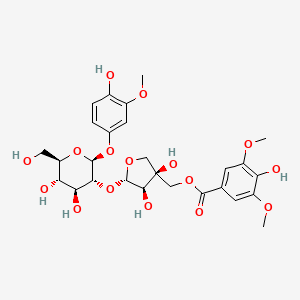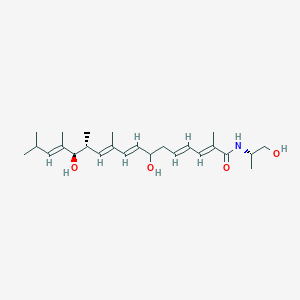
Myxalamid S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myxalamid S is a fatty amide.
Scientific Research Applications
Biosynthesis and Gene Cluster Identification
Myxalamids, including Myxalamid S, are known for their potent inhibition of the eukaryotic electron transport chain. Bode et al. (2007) identified the myxalamid biosynthesis gene cluster in Myxococcus xanthus, revealing new insights into the production of these compounds by mutasynthesis. This study highlighted the connection between primary and secondary metabolism in myxobacteria, crucial for understanding the biosynthetic pathways of this compound (Bode et al., 2007).
Antibacterial and Antifungal Properties
Originally discovered by Gerth et al. (1983), myxalamids including this compound have been recognized for their antibacterial and antifungal properties. This study detailed the isolation and characterization of myxalamids from Myxococcus xanthus, establishing their role as antibiotics (Gerth et al., 1983).
Secondary Metabolite Profiling
Kim et al. (2009) employed LC-MS/MS profiling to identify various secondary metabolites in Myxococcus xanthus, including myxalamids. This approach effectively contributed to the discovery of novel compounds related to this compound, demonstrating the diversity and complexity of secondary metabolites produced by myxobacteria (Kim et al., 2009).
Polyketide Synthase/Non-Ribosomal Peptide Synthetase Interaction
Silakowski et al. (2001) explored the myxalamid biosynthetic gene cluster in Stigmatella aurantiaca, showing how polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) interact. This research is crucial for understanding the complex biochemical pathways involved in the production of this compound and related compounds (Silakowski et al., 2001).
Structural Analysis and Synthesis
Research by Jansen et al. (1983, 1984) and Mapp et al. (1999) focused on the structural elucidation and total synthesis of this compound and related compounds. These studies provided detailed insights into the chemical structure and synthesis methods, which are essential for further pharmaceutical and biochemical research on myxalamids (Jansen et al., 1983), (Jansen et al., 1984), (Mapp et al., 1999).
properties
Molecular Formula |
C25H41NO4 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(2E,4E,8E,10E,12R,13R,14E)-7,13-dihydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,8,10,14-pentaenamide |
InChI |
InChI=1S/C25H41NO4/c1-17(2)14-20(5)24(29)21(6)15-18(3)12-13-23(28)11-9-8-10-19(4)25(30)26-22(7)16-27/h8-10,12-15,17,21-24,27-29H,11,16H2,1-7H3,(H,26,30)/b9-8+,13-12+,18-15+,19-10+,20-14+/t21-,22+,23?,24+/m1/s1 |
InChI Key |
GADFOYPOADGIMS-NWAXCZKQSA-N |
Isomeric SMILES |
C[C@@H](CO)NC(=O)/C(=C/C=C/CC(/C=C/C(=C/[C@@H](C)[C@H](/C(=C/C(C)C)/C)O)/C)O)/C |
SMILES |
CC(C)C=C(C)C(C(C)C=C(C)C=CC(CC=CC=C(C)C(=O)NC(C)CO)O)O |
Canonical SMILES |
CC(C)C=C(C)C(C(C)C=C(C)C=CC(CC=CC=C(C)C(=O)NC(C)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



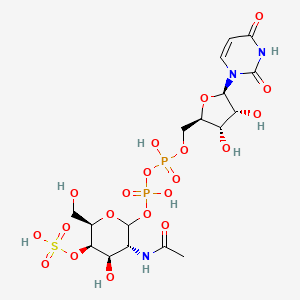
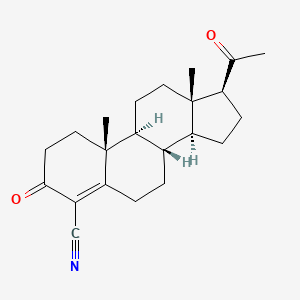
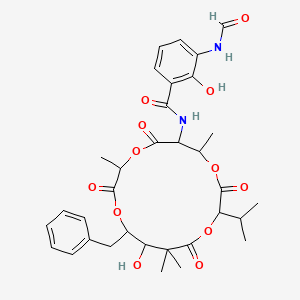
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)
![[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B1248064.png)
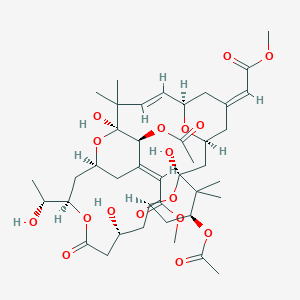
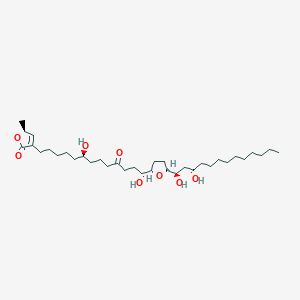
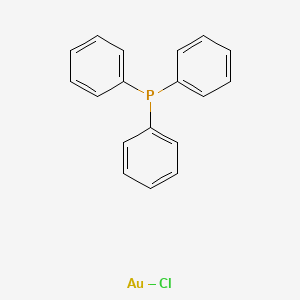
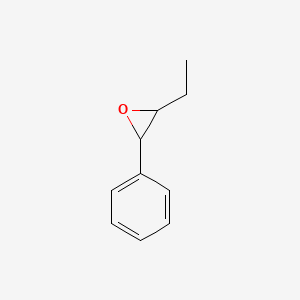


![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide](/img/structure/B1248077.png)
